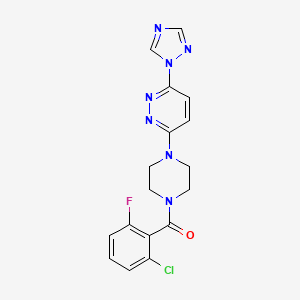

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN7O/c18-12-2-1-3-13(19)16(12)17(27)25-8-6-24(7-9-25)14-4-5-15(23-22-14)26-11-20-10-21-26/h1-5,10-11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXIXGNPTYWOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on anti-tubercular, anti-cancer, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound can be categorized as a triazole derivative with a piperazine core, which is known to influence its biological activity. Its molecular formula is with a molecular weight of approximately 423.433 g/mol. The presence of halogenated phenyl groups and the triazole structure are significant for its interaction with biological targets.

1. Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of similar triazole derivatives. For instance, a series of compounds with structural similarities exhibited IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra, indicating strong anti-tubercular activity . The mechanism of action often involves inhibition of cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

| Compound | IC90 (μM) | Activity Type |

|---|---|---|

| Compound 6e | 40.32 | Anti-tubercular |

| Compound 6a | 3.73 | Anti-tubercular |

| Compound 6h | 4.00 | Anti-tubercular |

2. Anti-Cancer Activity

The compound's potential as an anti-cancer agent has also been investigated. In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cell lines such as MCF7 (breast cancer). For example, one derivative showed an IC50 value of 25.72 ± 3.95 μM, indicating significant cytotoxicity against tumor cells . The mechanism may involve the activation of apoptotic pathways or inhibition of specific oncogenic signaling pathways.

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Study A | MCF7 | 25.72 ± 3.95 | Induces apoptosis |

| Study B | U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxicity |

3. Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented, particularly against various bacterial strains such as Escherichia coli and Bacillus subtilis. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against E. coli, suggesting potent antibacterial activity .

| Compound | MIC (μg/mL) | Target |

|---|---|---|

| Compound A | 6.25 | E. coli |

| Compound B | 12.5 | Bacillus subtilis |

Case Studies

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing new derivatives of triazole compounds, several were evaluated for their biological activities against Mycobacterium tuberculosis. The results indicated that modifications to the piperazine ring significantly enhanced anti-tubercular efficacy while maintaining low cytotoxicity in human cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the introduction of electron-withdrawing groups at specific positions on the benzene ring improved both antimicrobial and anticancer activities . This suggests that careful modification of substituents can lead to enhanced therapeutic profiles.

Chemical Reactions Analysis

Types of Reactions

The compound’s structural features—including a triazole ring, pyridazine moiety, piperazine group, and a substituted aryl ketone—enable participation in diverse chemical reactions:

1.1 Substitution Reactions

-

Nucleophilic substitution : The nitrogen atoms in the triazole, pyridazine, and piperazine rings may act as nucleophiles, potentially replacing halide or other leaving groups.

-

Electrophilic substitution : The aryl ketone (2-chloro-6-fluorophenyl) group could undergo electrophilic substitution at positions ortho or para to the ketone.

1.2 Oxidation

-

Ketone groups may undergo oxidation to form carboxylic acids or esters under strong oxidizing conditions.

1.3 Reduction

-

Reduction of nitro groups (if present) to amines or alcohols using agents like LiAlH₄ or NaBH₄.

1.4 Coupling Reactions

-

Cross-coupling reactions (e.g., Suzuki, Heck) at the aryl ketone moiety to introduce new substituents.

Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Substitution | Pd/C, CuI | DMF, THF, reflux |

| Oxidation | KMnO₄, CrO₃ | Acidic/basic conditions, heat |

| Reduction | LiAlH₄, NaBH₄ | THF, 0°C to room temperature |

| Coupling (e.g., Suzuki) | Pd catalysts, boronic acids | Microwave, inert atmosphere |

Major Products

| Reaction | Key Products |

|---|---|

| Substitution | Altered triazole/pyridazine derivatives |

| Oxidation | Carboxylic acids, ketones |

| Reduction | Amines, alcohols |

| Coupling | Aryl-substituted derivatives |

Mechanistic Insights

-

Triazole reactivity : The triazole ring’s electron-withdrawing nature enhances electrophilic substitution at adjacent positions .

-

Pyridazine stability : The pyridazine ring’s aromaticity may resist cleavage under mild conditions but could undergo ring-opening under harsh oxidation.

-

Piperazine flexibility : The piperazine group’s conformational adaptability allows diverse substitution patterns.

Comparison with Analogous Compounds

| Feature | Current Compound | Related Analog (e.g.,) |

|---|---|---|

| Triazole substituent | 1H-1,2,4-triazol-1-yl | 1H-1,2,4-triazol-1-yl (common) |

| Aryl ketone | 2-chloro-6-fluorophenyl | 5-chlorothiophen-2-yl, naphthalen-1-yl |

| Reactivity | Enhanced substitution at aryl | Similar triazole/pyridazine reactivity |

Research Gaps

-

Limited experimental data on the exact compound’s reactivity; inferences drawn from structurally similar molecules.

-

Kinetic studies for reaction optimization (e.g., catalyst loadings, solvent effects) are recommended.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of piperazine-linked heterocyclic ketones. Below is a detailed comparison with three structurally similar compounds:

Key Observations :

- Triazole vs. Propoxy (Analog 1) : The triazole group in the target compound provides hydrogen-bonding capability, which may enhance binding to kinases or proteases compared to the ether-linked propoxy group in Analog 1. This substitution likely improves target specificity .

- Chloro-Fluoro vs.

- Pyridazine vs. Pyrazoline (Analog 3) : The pyridazine-triazole system offers a rigid, planar structure suitable for enzyme active sites, whereas the pyrazoline scaffold in Analog 3 is more flexible, favoring interactions with G-protein-coupled receptors .

Research Findings and Implications

Bioactivity Predictions

- Antimicrobial Activity: The chloro-fluoro group may enhance activity against Gram-positive bacteria, as seen in fluoroquinolone analogs .

- Metabolic Stability : The piperazine linker may improve metabolic stability over pyrazoline-based compounds, which are prone to oxidative degradation .

Comparative Limitations

- Solubility : The target compound’s high lipophilicity (clogP ~3.5, estimated) may limit aqueous solubility, necessitating formulation adjustments compared to more polar analogs like Analog 3 .

- Toxicity Risks : The triazole moiety could pose hepatotoxicity risks, as observed in some triazole-containing pharmaceuticals (e.g., voriconazole) .

Q & A

Q. What are the critical hazards in handling this compound, and how can exposure risks be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.